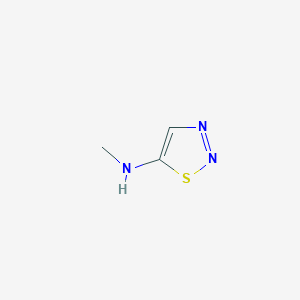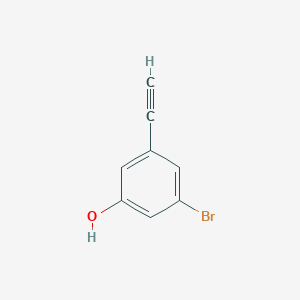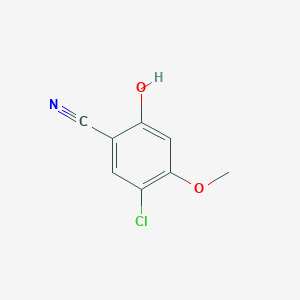![molecular formula C7H8O4 B13011535 Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid](/img/structure/B13011535.png)
Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of a class of molecules known as cage compounds, which are notable for their rigid, three-dimensional frameworks. The bicyclo[2.1.0]pentane core provides a strained ring system that imparts unique chemical properties, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.0]pentane-1,4-dicarboxylic acid typically involves the construction of the bicyclic core followed by functionalization to introduce the carboxylic acid groups. One common method includes the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield the desired dicarboxylic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid groups.
Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme-substrate relationships.
Medicine: Research into its potential as a bioisostere for phenyl rings in drug design is ongoing.
Industry: Its rigid structure and chemical reactivity make it useful in the development of new materials and polymers.
Mecanismo De Acción
The mechanism by which bicyclo[2.1.0]pentane-1,4-dicarboxylic acid exerts its effects is primarily related to its strained ring system. The strain energy within the bicyclic core makes the compound highly reactive, allowing it to participate in a variety of chemical reactions. This reactivity can be harnessed in synthetic chemistry to create new compounds with desired properties .
Comparación Con Compuestos Similares
Cubane: Another cage compound with a highly strained ring system.
Bicyclo[1.1.1]pentane: Similar in structure but with different ring strain and reactivity.
Bicyclo[2.2.2]octane: Less strained but still part of the cage compound family.
Uniqueness: Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid is unique due to its specific ring strain and the presence of two carboxylic acid groups. This combination of features makes it particularly useful for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Propiedades
Fórmula molecular |
C7H8O4 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
bicyclo[2.1.0]pentane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-4(9)6-1-2-7(6,3-6)5(10)11/h1-3H2,(H,8,9)(H,10,11) |
Clave InChI |
NEAMIEUETXYPOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1(C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


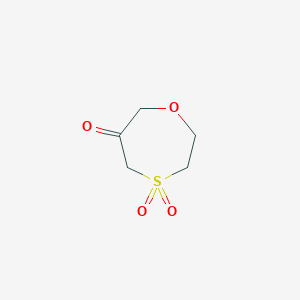
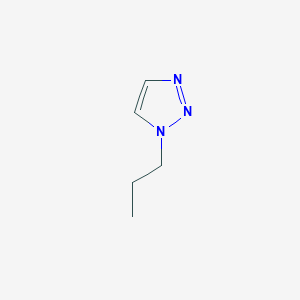
![6,6-Difluoro-2-azaspiro[3.4]octane](/img/structure/B13011474.png)

![3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13011485.png)
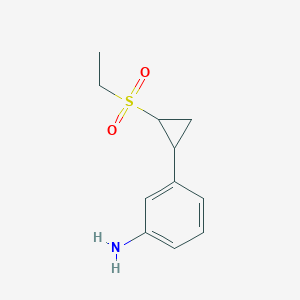
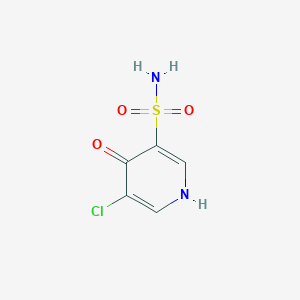
![Methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate](/img/structure/B13011500.png)
![Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13011504.png)

